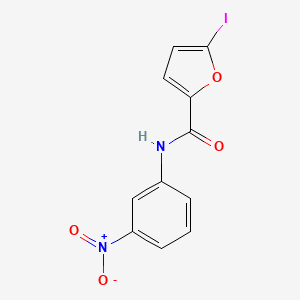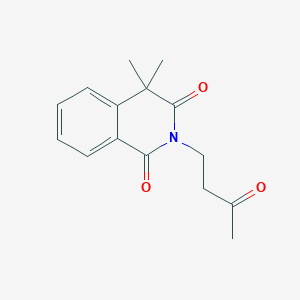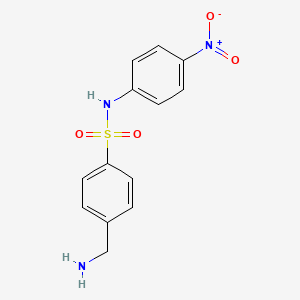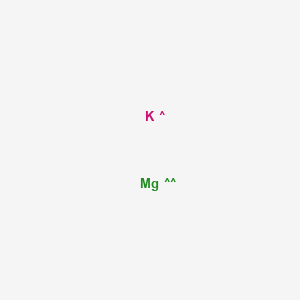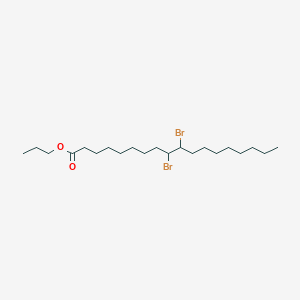
Propyl 9,10-dibromooctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 9,10-dibromooctadecanoate is an organic compound that belongs to the class of brominated fatty acid esters It is characterized by the presence of two bromine atoms attached to the 9th and 10th carbon atoms of an octadecanoate chain, with a propyl group esterified at one end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl 9,10-dibromooctadecanoate typically involves the bromination of octadecanoic acid followed by esterification with propanol. The bromination reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is conducted under controlled conditions to ensure selective bromination at the 9th and 10th positions.
The esterification process involves reacting the brominated octadecanoic acid with propanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the formation of the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 9,10-dibromooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding octadecanoate ester.
Oxidation Reactions: Oxidative cleavage of the ester can produce smaller carboxylic acids and alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) under acidic or basic conditions.
Major Products
Substitution: Formation of hydroxyoctadecanoate, aminooctadecanoate, or thiooctadecanoate derivatives.
Reduction: Production of propyl octadecanoate.
Oxidation: Generation of smaller carboxylic acids and alcohols.
Applications De Recherche Scientifique
Propyl 9,10-dibromooctadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules or to study reaction mechanisms involving brominated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of propyl 9,10-dibromooctadecanoate involves its interaction with biological molecules through its bromine atoms. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound may target specific molecular pathways, such as those involved in cell membrane integrity or signal transduction, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecyl 9,10-dibromooctadecanoate: Similar structure but with an octadecyl group instead of a propyl group.
Propyl 9,10-dichlorooctadecanoate: Similar structure but with chlorine atoms instead of bromine atoms.
Propyl 9,10-dibromohexadecanoate: Similar structure but with a shorter hexadecanoate chain.
Uniqueness
Propyl 9,10-dibromooctadecanoate is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its chlorinated or non-halogenated counterparts. The propyl group also influences its solubility and interaction with other molecules, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
64936-61-4 |
|---|---|
Formule moléculaire |
C21H40Br2O2 |
Poids moléculaire |
484.3 g/mol |
Nom IUPAC |
propyl 9,10-dibromooctadecanoate |
InChI |
InChI=1S/C21H40Br2O2/c1-3-5-6-7-9-12-15-19(22)20(23)16-13-10-8-11-14-17-21(24)25-18-4-2/h19-20H,3-18H2,1-2H3 |
Clé InChI |
YQLKLLYKTGQDPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(CCCCCCCC(=O)OCCC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



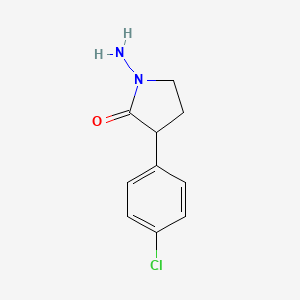
![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
![1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14494459.png)

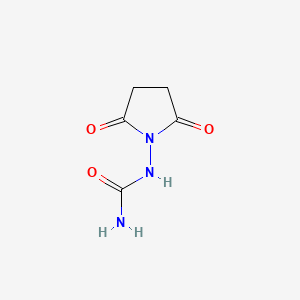

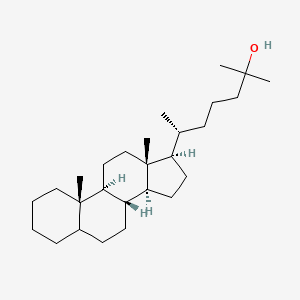
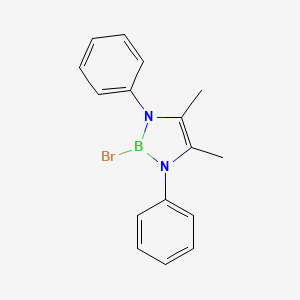
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
